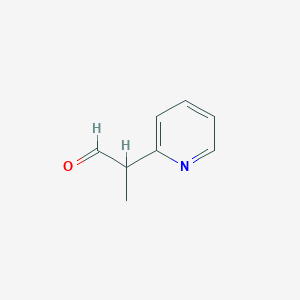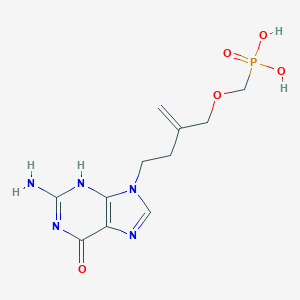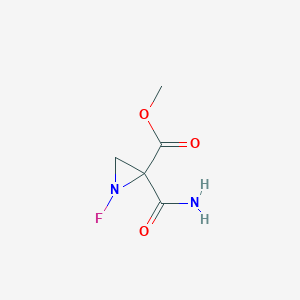
2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, often involves condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives. A notable method involves the cyclization of o-phenylenediamine with 4-fluoro-3-nitrobenzoic acid, showcasing the versatility of benzimidazole synthesis routes (Yeong et al., 2018). Furthermore, microwave-assisted synthesis has been employed for the rapid preparation of benzimidazole compounds, highlighting a more efficient synthesis approach with reduced reaction times and increased yields (Jagadeesha et al., 2023).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including this compound, typically features a fused ring system that contributes to their chemical stability and biological activity. X-ray diffraction analysis has been utilized to determine the crystal structures of similar benzimidazole derivatives, revealing insights into their molecular configurations, hydrogen bonding interactions, and supramolecular architectures (Xia et al., 2013).
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions, including nitration, reduction, and cyclocondensation, which can modify their chemical properties for targeted applications. For example, the introduction of nitro groups into the benzimidazole ring system has been explored to enhance certain biological activities (Hosamani et al., 2009).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents on the benzimidazole ring. For instance, the crystal packing and hydrogen bonding interactions of similar compounds have been thoroughly investigated, providing valuable information on their solid-state properties (Jin et al., 2015).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, such as acidity, basicity, and reactivity towards various reagents, are essential for understanding their behavior in chemical and biological systems. These properties are often studied through spectroscopic methods, including NMR and IR spectroscopy, to elucidate their functional groups and molecular interactions (Burlov et al., 2016).
Aplicaciones Científicas De Investigación
-
- Application : This compound is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary depending on the desired reaction and the other compounds involved. Typically, it would be used in a reaction with a suitable coupling partner in the presence of a catalyst .
- Results or Outcomes : The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a 2-nitrophenyl group into a larger molecule .
-
- Application : This compound is used as a protecting group for primary alcohols and as a precursor for many heterocycles .
- Methods of Application : The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride. The acid itself can also protect the alcohol through the Mitsunobu reaction .
- Results or Outcomes : The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
-
- Application : This compound acts as a fascinating building block of many bioactive compounds. More importantly, 3-hydroxy-2-aryl acrylate is a vital precursor in the synthesis of natural products and in the development of essential drugs .
- Methods of Application : The specific methods of application can vary depending on the desired reaction and the other compounds involved .
- Results or Outcomes : The outcomes can vary widely depending on the specific reaction .
-
- Application : This compound was used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .
- Methods of Application : The specific methods of application can vary depending on the desired reaction and the other compounds involved .
- Results or Outcomes : The outcomes can vary widely depending on the specific reaction .
-
- Application : This compound has been used as an herbicide. It is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group .
- Methods of Application : The specific methods of application can vary depending on the desired reaction and the other compounds involved .
- Results or Outcomes : The outcomes can vary widely depending on the specific reaction .
-
- Application : This compound is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary depending on the desired reaction and the other compounds involved .
- Results or Outcomes : The outcomes can vary widely depending on the specific reaction .
Propiedades
IUPAC Name |
2-(2-nitrophenyl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-14(19)8-5-6-10-11(7-8)16-13(15-10)9-3-1-2-4-12(9)17(20)21/h1-7H,(H,15,16)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGDEJPRBPXJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434269 | |
| Record name | 2-(2-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid | |
CAS RN |
190121-93-8 | |
| Record name | 2-(2-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)
